Cas no 59338-05-5 (methyl 2-(chlorosulfonyl)thiophene-3-carboxylate)
methyl 2-(chlorosulfonyl)thiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenecarboxylic acid, 2-(chlorosulfonyl)-, methyl ester
- methyl 2-(chlorosulfonyl)thiophene-3-carboxylate
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- Inchi: 1S/C6H5ClO4S2/c1-11-5(8)4-2-3-12-6(4)13(7,9)10/h2-3H,1H3
- InChI Key: QVFDAOAJMMCUGI-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)SC=CC=1C(OC)=O
methyl 2-(chlorosulfonyl)thiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-38364274-1.0g |
methyl 2-(chlorosulfonyl)thiophene-3-carboxylate |
59338-05-5 | 95% | 1.0g |
$1133.0 | 2023-01-30 | |
| Enamine | BBV-38364274-2.5g |
methyl 2-(chlorosulfonyl)thiophene-3-carboxylate |
59338-05-5 | 95% | 2.5g |
$2347.0 | 2023-10-28 | |
| Enamine | BBV-38364274-5.0g |
methyl 2-(chlorosulfonyl)thiophene-3-carboxylate |
59338-05-5 | 95% | 5.0g |
$2976.0 | 2023-01-30 | |
| Enamine | BBV-38364274-10.0g |
methyl 2-(chlorosulfonyl)thiophene-3-carboxylate |
59338-05-5 | 95% | 10.0g |
$3742.0 | 2023-01-30 | |
| Enamine | BBV-38364274-1g |
methyl 2-(chlorosulfonyl)thiophene-3-carboxylate |
59338-05-5 | 95% | 1g |
$1133.0 | 2023-10-28 | |
| Enamine | BBV-38364274-5g |
methyl 2-(chlorosulfonyl)thiophene-3-carboxylate |
59338-05-5 | 95% | 5g |
$2976.0 | 2023-10-28 | |
| Enamine | BBV-38364274-10g |
methyl 2-(chlorosulfonyl)thiophene-3-carboxylate |
59338-05-5 | 95% | 10g |
$3742.0 | 2023-10-28 |
methyl 2-(chlorosulfonyl)thiophene-3-carboxylate Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on methyl 2-(chlorosulfonyl)thiophene-3-carboxylate
Recent Advances in the Application of Methyl 2-(Chlorosulfonyl)thiophene-3-carboxylate (CAS: 59338-05-5) in Chemical Biology and Pharmaceutical Research
Methyl 2-(chlorosulfonyl)thiophene-3-carboxylate (CAS: 59338-05-5) is a versatile sulfonyl chloride derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting enzyme inhibition and drug discovery. Recent studies have highlighted its utility in the development of novel therapeutic agents, with a focus on its reactivity and selectivity in organic transformations.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of methyl 2-(chlorosulfonyl)thiophene-3-carboxylate as a building block for the synthesis of thiophene-based sulfonamide derivatives. These derivatives exhibited potent inhibitory activity against carbonic anhydrase isoforms, which are implicated in conditions such as glaucoma and cancer. The researchers utilized the compound's reactive chlorosulfonyl group to facilitate efficient coupling with amine-containing scaffolds, yielding a library of compounds with diverse pharmacological profiles.
In another recent development, a team from MIT reported the application of this compound in the construction of covalent inhibitors targeting cysteine proteases. The study, published in ACS Chemical Biology, leveraged the electrophilic nature of the chlorosulfonyl group to achieve selective modification of active-site cysteine residues. This approach enabled the development of highly specific inhibitors with potential applications in antiviral and anticancer therapies.
From a synthetic chemistry perspective, methyl 2-(chlorosulfonyl)thiophene-3-carboxylate has been employed in innovative methodologies for heterocycle formation. A 2024 publication in Organic Letters described its use in a one-pot, multicomponent reaction to access complex thiophene-fused heterocycles, which are valuable scaffolds in medicinal chemistry. The researchers emphasized the compound's stability and reactivity under mild conditions, making it particularly suitable for diverse synthetic applications.
Ongoing research continues to explore the potential of this compound in drug discovery. Current investigations focus on its application in PROTAC (Proteolysis Targeting Chimera) technology, where it serves as a linker component connecting target-binding moieties to E3 ubiquitin ligase ligands. Preliminary results suggest that the thiophene core provides optimal spacing and flexibility for effective protein degradation, opening new avenues for targeted therapy development.
As research progresses, methyl 2-(chlorosulfonyl)thiophene-3-carboxylate continues to demonstrate its value as a multifunctional building block in pharmaceutical chemistry. Its unique combination of reactivity and structural features positions it as a key player in the development of next-generation therapeutic agents, particularly in areas requiring targeted covalent modification or complex heterocyclic architectures.
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